

A Comparative Analysis of Thiazole Derivatives for Therapeutic Applications

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Compound of Interest

Compound Name: **2,5-Diphenyl-1,3-thiazol-4-ol**

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For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically approved drugs.[1][2][3] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This guide provides a comparative overview of the biological performance of various thiazole derivatives, with a focus on quantitative data and experimental methodologies. While specific experimental data for **2,5-Diphenyl-1,3-thiazol-4-ol** is not readily available in the reviewed literature, this guide will compare its structural class to other well-researched thiazole derivatives to provide a valuable reference for drug discovery and development.

Performance Comparison of Thiazole Derivatives

The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. Structure-activity relationship (SAR) studies have consistently demonstrated that modifications at the C2, C4, and C5 positions can modulate the potency and selectivity of these compounds.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, targeting various signaling pathways implicated in tumor progression and proliferation.[3][7] The following table

summarizes the cytotoxic activity of several thiazole derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
Substituted Thiazole Derivative 4c	MCF-7 (Breast Cancer)	2.57 ± 0.16	[8][9]
HepG2 (Liver Cancer)	7.26 ± 0.44	[8][9]	
Thiazole-naphthalene derivative 5b	MCF-7 (Breast Cancer)	0.48 ± 0.03	[7]
Amide-functionalized aminothiazole-benzazole analog 6b	MCF-7 (Breast Cancer)	17.2 ± 1.9	[7]
Urea-functionalized aminothiazole-benzazole analog 8a	MCF-7 (Breast Cancer)	9.6 ± 0.6	[7]
2,4-dioxothiazolidine derivative 22	MCF-7 (Breast Cancer)	1.21 ± 0.04	[7]
Thiazole-coumarin hybrid 6a	MCF-7 (Breast Cancer)	2.15 ± 0.12	[7]
Thiazolyl-pyrazoline derivative 10b	MCF-7 (Breast Cancer)	0.89 ± 0.05	[7]
Compound 4i	SaOS-2 (Osteosarcoma)	0.190 ± 0.045 μg/mL	[10]
Ethyl 2-[2-((4-amino-5-(phenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate (3)	MCF-7 (Breast Cancer)	20.6 ± 0.3 μg/mL	[11]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

The thiazole scaffold is a key structural motif in many antimicrobial agents. Synthetic modifications have led to the development of derivatives with potent activity against a wide range of bacterial and fungal pathogens.[\[6\]](#)[\[12\]](#) The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Table 2: In Vitro Antimicrobial Activity of Selected Thiazole Derivatives

Compound/Derivative	Microorganism	MIC (μ g/mL)	Reference
2-phenyl-1,3-thiazole derivative 11	S. aureus	150-200	[1]
E. coli	150-200	[1]	
A. niger	150-200	[1]	
2-phenyl-1,3-thiazole derivative 12	S. aureus	125-150	[1]
E. coli	125-150	[1]	
A. niger	125-150	[1]	
Benzo[d]thiazole derivative 13	Gram-positive/negative bacteria, Fungi	50-75	[1]
Benzo[d]thiazole derivative 14	Gram-positive/negative bacteria, Fungi	50-75	[1]
Thiazole derivative 43a	S. aureus	16.1 μ M	[6]
E. coli	16.1 μ M	[6]	
Heteroaryl thiazole derivative 4	E. coli	170	[13]
Heteroaryl thiazole derivative 9	B. cereus	170	[13]
S. Typhimurium	170	[13]	
Thiazole-2-imine derivative 4i	SaOS-2	0.190 \pm 0.045	[10]

Note: MIC values represent the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Anti-inflammatory Activity

Several thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[\[4\]](#)[\[5\]](#)[\[14\]](#)

Table 3: In Vitro Anti-inflammatory Activity of Selected Thiazole Derivatives

Compound/Derivative	Target/Assay	IC50 (µM) or % Inhibition	Reference
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (3a)	5-LOX	0.127	[4]
Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide)	COX-1/COX-2	Non-selective	[4]
Compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol)	COX-2	11.65 ± 6.20	[4]
5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one 21a	COX-1	16	[4]
5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one 21b	COX-1	10	[4]
Nitro-substituted thiazole derivative 3c	Carageenan-induced rat paw edema	44% inhibition	[5]
Nitro-substituted thiazole derivative 3d	Carageenan-induced rat paw edema	41% inhibition	[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used in the evaluation of thiazole derivatives.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 8×10^3 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[15]
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds (e.g., 1-100 μM) and incubate for a further 48 hours.[15]
- **MTT Addition:** After the incubation period, discard the media and add 100 μL of fresh medium containing MTT solution (typically 0.5 mg/mL) to each well.
- **Incubation:** Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the insoluble purple formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Broth Microdilution Method for MIC Determination

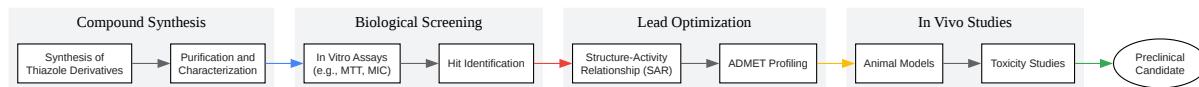
Principle: This method is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

- **Preparation of Inoculum:** Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
- **Serial Dilutions:** Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
- **Inoculation:** Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
- **Incubation:** Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- **MIC Determination:** The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

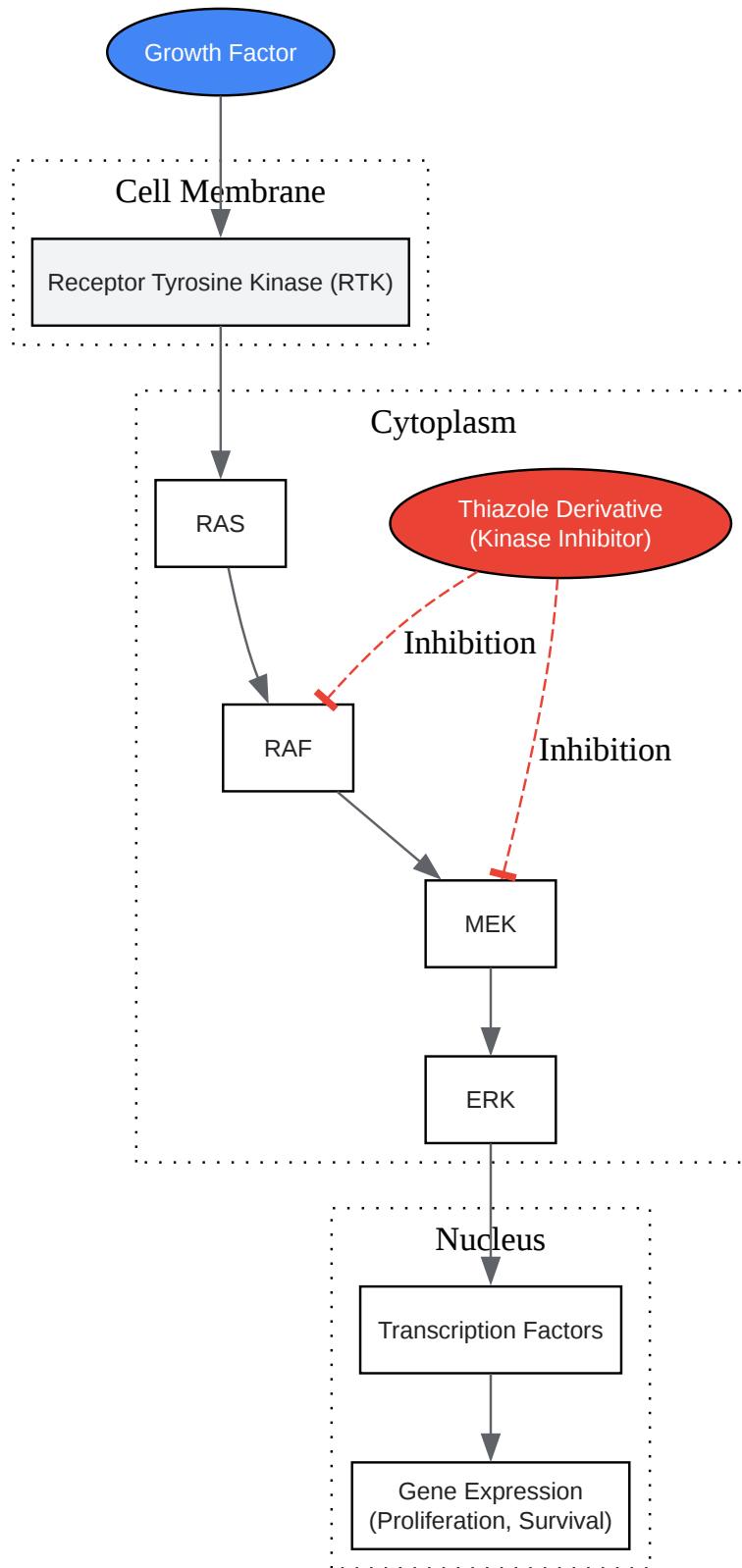
Signaling Pathways and Experimental Workflows

The biological effects of thiazole derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, in cancer, many thiazole-based compounds act as kinase inhibitors, disrupting pathways crucial for cell proliferation and survival.



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General workflow for drug discovery with thiazole derivatives.



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Simplified MAPK/ERK signaling pathway targeted by some thiazole kinase inhibitors.

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